4-Cyclohexylcyclohexanol

Description

Contextualization within Cyclohexanol (B46403) Chemistry and Polycyclic Alcohols

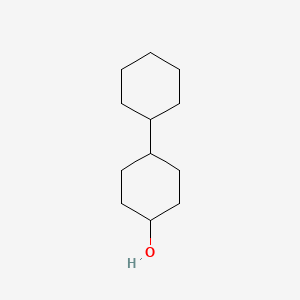

As a derivative of cyclohexanol, 4-Cyclohexylcyclohexanol (B1359936) belongs to the class of saturated monocyclic alcohols. ontosight.ai The core structure consists of a cyclohexane (B81311) ring bearing a hydroxyl group. What sets it apart is the presence of a second cyclohexyl substituent at the fourth position of the hydroxyl-bearing ring. ontosight.ai This positions it as a polycyclic alcohol, a class of compounds characterized by multiple ring structures.

The stereochemistry of this compound is a crucial aspect of its chemistry. The compound can exist as cis and trans isomers, depending on the spatial arrangement of the cyclohexyl group and the hydroxyl group relative to the plane of the cyclohexane ring. lookchem.comacs.org The cis isomer has both groups on the same side of the ring, while the trans isomer has them on opposite sides. ontosight.aiacs.org This seemingly subtle difference significantly influences the physical and chemical properties of the isomers. acs.orgiucr.org

Significance of the this compound Scaffold in Organic Synthesis and Applied Sciences

The this compound framework is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a bulky, lipophilic dicyclohexyl core, allows for its use as an intermediate in the synthesis of more complex molecules. ontosight.aigoogle.com

One of the most prominent applications of this compound and its derivatives is in the field of liquid crystals. google.comjnc-corp.co.jp Liquid crystal materials, which exhibit properties between those of conventional liquids and solid crystals, are essential components of liquid crystal displays (LCDs). tcichemicals.comwikipedia.org The rigid and elongated structure of certain this compound derivatives contributes to the formation of the mesophases (liquid crystal phases) necessary for the functioning of these displays. google.comtcichemicals.com Specifically, compounds with a dicyclohexyl skeleton are known for their high stability and low viscosity, making them suitable for use in liquid crystal mixtures. google.com

Beyond liquid crystals, derivatives of this compound are utilized in various other sectors. They serve as intermediates in the production of pharmaceuticals, agrochemicals, polymers, dyes, and pigments. ontosight.ai Additionally, some find use as flavor and fragrance compounds. ontosight.ai

Overview of Current Research Landscape and Gaps

Current research on this compound and its analogues is multifaceted. A significant portion of research focuses on the development of efficient and environmentally friendly synthesis methods. google.com This includes the catalytic hydrogenation of biphenyl (B1667301) derivatives to produce the dicyclohexyl skeleton. google.comjst.go.jpnih.gov Various catalysts, such as Raney nickel, palladium on carbon, and rhodium on silica (B1680970), have been investigated for this transformation. google.com

Another active area of investigation is the synthesis and characterization of new liquid crystal materials derived from this compound. google.comajchem-a.com Researchers are exploring how modifications to the molecular structure, such as the introduction of different alkyl chains, affect the liquid crystalline properties. google.com

While much is known about the synthesis and liquid crystal applications of this compound, there are still areas that warrant further exploration. A deeper understanding of the structure-property relationships in its various applications could lead to the design of more effective materials. Furthermore, exploring the potential biological activities of this compound derivatives beyond their role as synthetic intermediates could open up new avenues for research.

Chemical and Physical Properties of this compound Isomers

| Property | cis-4-Cyclohexylcyclohexanol | trans-4-Cyclohexylcyclohexanol |

| CAS Number | 7335-11-7 lookchem.comnih.gov | 7335-42-4 jnc-corp.co.jp |

| Molecular Formula | C₁₂H₂₂O lookchem.comnih.gov | C₁₂H₂₂O jnc-corp.co.jp |

| Molecular Weight | 182.305 g/mol lookchem.comnih.gov | 182.30 g/mol |

| Melting Point | 92-93 °C lookchem.comacs.org | 103-104 °C acs.org |

| Boiling Point | 283.9±8.0 °C (Predicted) lookchem.com | Not readily available |

| Appearance | White-like solid google.com | Needles iucr.org |

| Optical Character | Biaxial, positive iucr.org | Biaxial, indeterminate iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMHDZOVNDWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040722 | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-14-9, 7335-11-7, 7335-42-4 | |

| Record name | [Bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis Approaches for 4-Cyclohexylcyclohexanol (B1359936)

Retrosynthetic analysis is a problem-solving technique in organic synthesis. researchgate.net It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. researchgate.netpearson.com For this compound, a primary disconnection can be made at the C-C bond between the two cyclohexane (B81311) rings or at the C-O bond of the hydroxyl group.

A common retrosynthetic strategy involves identifying the cyclohexanol (B46403) ring as being derivable from the corresponding cyclohexanone (B45756) or cyclohexene (B86901). This leads to key precursors such as 4-cyclohexylcyclohexanone (B1606340) or cyclohexylcyclohexene. Further disconnection of the C-C bond between the rings in 4-cyclohexylcyclohexanone could lead to precursors like cyclohexanone and a cyclohexyl Grignard reagent. Alternatively, a Friedel-Crafts acylation of cyclohexylbenzene (B7769038) followed by reduction and hydrogenation presents another viable pathway. google.com

Another approach considers the formation of the bicyclohexyl (B1666981) skeleton first, followed by the introduction of the hydroxyl group. This might involve the dimerization of cyclohexene to form bicyclohexylidenes, which can then be hydrated or subjected to other functional group interconversions. nih.gov

Advanced Synthetic Pathways

Modern synthetic chemistry offers several advanced methods for the efficient production of this compound, each with distinct advantages in terms of yield, selectivity, and scalability.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, particularly in the reduction of aromatic precursors or unsaturated intermediates. drhazhan.com A prominent method involves the hydrogenation of 4-phenylphenol (B51918). This reaction is typically carried out using a variety of heterogeneous catalysts under hydrogen pressure.

Commonly employed catalysts include noble metals like rhodium, ruthenium, palladium, and platinum supported on materials such as carbon, alumina (B75360), or silica (B1680970). google.com Non-noble metal catalysts like Raney nickel and cobalt are also effective. google.com The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and the stereoselectivity of the resulting alcohol (cis/trans isomers). For instance, a patented process describes the use of catalysts like Raney nickel, palladium on carbon, or rhodium on alumina at temperatures between 50-150 °C and pressures of 2-10 MPa to achieve high yields of 4-(4'-alkylcyclohexyl)cyclohexanol. google.com

The hydrogenation of 2-cyclohexylidene cyclohexanone, a byproduct of caprolactam production, to 2-cyclohexylcyclohexanol (B1582334) has also been explored using industrial catalysts. researchgate.net

| Catalyst System | Substrate | Key Findings |

| Rh/C, Ru/C, Pd/C, Pt/C, Raney Ni | 4-Phenylphenol | Effective for the complete hydrogenation of the aromatic rings to form this compound. google.com |

| Industrial Hydrogenation Catalysts | 2-Cyclohexylidene cyclohexanone | Successful conversion to 2-cyclohexylcyclohexanol, offering a method for waste valorization. researchgate.net |

| Ruthenium Olefin Metathesis Catalysts | Alkenes | Can be used for subsequent hydrogenation in a one-pot process. rsc.org |

Hydration Reactions of Cyclohexylcyclohexenes

The direct hydration of cyclohexylcyclohexenes presents a straightforward route to this compound. This reaction involves the addition of water across the double bond of the cyclohexene ring. libretexts.org Acid catalysts, such as sulfuric acid or phosphoric acid, are typically employed to facilitate this electrophilic addition. nih.govlibretexts.org

The reaction generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. nih.gov However, side reactions such as isomerization and polymerization can occur, and the formation of byproducts like dicyclohexyl ether and methylcyclopentenes has been observed. google.com To enhance yield and selectivity, specialized catalysts like the crystalline aluminosilicate (B74896) ZSM-5 have been utilized. google.com The reaction temperature is a critical parameter, with lower temperatures favoring the equilibrium towards alcohol formation but also decreasing the reaction rate. google.com A typical temperature range is between 50°C and 300°C. google.com

| Reaction | Catalyst | Conditions | Notes |

| Hydration of Cyclohexylcyclohexene | Strong acids (e.g., H₂SO₄) | Aqueous media | Follows Markovnikov's rule; potential for rearrangements. nih.govlibretexts.org |

| Hydration of Cyclohexene | Crystalline aluminosilicate (ZSM-5) | 50-300°C | Suppresses side reactions and improves yield. google.com |

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign alternatives for synthesizing chiral alcohols. rjeid.comptfos.hr These methods utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze specific transformations. rjeid.com

For the synthesis of this compound, ketoreductases (KREDs) can be employed for the asymmetric reduction of 4-cyclohexylcyclohexanone to produce specific stereoisomers of the alcohol. nih.gov These enzymatic reductions often exhibit high enantioselectivity and can be performed under mild reaction conditions. mdpi.com The combination of chemical synthesis to produce the ketone precursor and a subsequent biocatalytic reduction step is a powerful chemoenzymatic strategy. mdpi.comrsc.org

Another potential biocatalytic route could involve the use of monooxygenases, such as Baeyer-Villiger monooxygenases (BVMOs), which can catalyze the oxidation of ketones to esters, which can then be hydrolyzed to the desired alcohol. mdpi.com Lipases are also versatile biocatalysts that can be used for the resolution of racemic mixtures of this compound through enantioselective acylation. acs.org

| Biocatalytic Approach | Enzyme Class | Transformation | Advantages |

| Asymmetric Reduction | Ketoreductases (KREDs) | 4-Cyclohexylcyclohexanone → this compound | High stereoselectivity, mild conditions. nih.gov |

| Kinetic Resolution | Lipases | Racemic this compound → Enantiomerically enriched alcohol and ester | Access to enantiopure forms. acs.org |

| Oxidation/Hydrolysis | Baeyer-Villiger Monooxygenases (BVMOs) | 4-Cyclohexylcyclohexanone → Lactone → this compound | Potential for novel synthetic routes. mdpi.com |

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a powerful technology for the scalable and safe production of chemicals. curiaglobal.comresearchgate.netmdpi.com By conducting reactions in continuous-flow reactors, advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions can be realized. nih.govd-nb.info

The synthesis of this compound can be adapted to flow processes. For instance, catalytic hydrogenations can be performed in packed-bed reactors containing a solid-supported catalyst. curiaglobal.com This setup allows for continuous operation, easy separation of the product from the catalyst, and straightforward scalability. Similarly, hydration reactions can be carried out in flow reactors, enabling better control over temperature and residence time, which can minimize the formation of byproducts. beilstein-journals.org

The integration of multiple reaction steps in a continuous flow system, a concept known as multi-step flow synthesis, offers a streamlined approach to produce this compound from simple starting materials without the need for isolating intermediates. nih.gov

| Flow Chemistry Application | Reactor Type | Key Advantages |

| Catalytic Hydrogenation | Packed-Bed Reactor | Continuous operation, easy catalyst separation, enhanced safety. curiaglobal.com |

| Hydration Reactions | Microreactor/Tubular Reactor | Precise temperature and residence time control, minimized byproducts. researchgate.netbeilstein-journals.org |

| Multi-step Synthesis | Integrated Flow System | Streamlined process, reduced waste, improved efficiency. nih.gov |

Derivatization Strategies of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle that can be readily derivatized to produce a wide range of compounds with tailored properties. researchgate.net Common derivatization reactions include esterification, etherification, and conversion to halides.

Esterification: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding esters. researchgate.net This is a widely used method to modify the physical properties of the molecule, for instance, in the synthesis of liquid crystals or plasticizers. researchgate.net The reaction can be catalyzed by acids or bases.

Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide. Acid-catalyzed dehydration can also lead to the formation of symmetrical ethers like dicyclohexyl ether. nih.gov

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide, using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). youtube.com These alkyl halides are valuable intermediates for further nucleophilic substitution reactions.

For analytical purposes, the hydroxyl group can be derivatized to introduce a chromophore or a fluorophore, enhancing its detectability in techniques like HPLC. researchgate.netlibretexts.org Reagents such as benzoyl chloride, dansyl chloride, or various isocyanates are commonly used for this purpose. researchgate.netlibretexts.org

| Derivatization Reaction | Reagent(s) | Product Class |

| Esterification | Carboxylic acid, Acyl chloride, Anhydride | Esters |

| Etherification | Alkyl halide (with base), Acid (dehydration) | Ethers |

| Halogenation | Thionyl chloride, Phosphorus tribromide | Alkyl halides |

| Analytical Derivatization | Benzoyl chloride, Dansyl chloride, Isocyanates | Chromophoric/Fluorophoric derivatives |

Selective Esterification Reactions

Esterification of this compound can be achieved through several established methods, with the choice of method often depending on the desired ester and the steric hindrance of the reactants.

One common approach is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com This is an equilibrium-driven process where the removal of water, for instance, using a Dean-Stark apparatus, can drive the reaction towards the formation of the ester. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such_as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. organic-chemistry.org The Steglich esterification is particularly advantageous for the formation of esters from sterically demanding alcohols. ncert.nic.in

Another approach involves transesterification , where an existing ester is reacted with this compound in the presence of a catalyst to form a new ester. Base-catalyzed transesterification is a practical method for the synthesis of a variety of esters under mild conditions. scienceopen.com

Recent advancements in esterification methodologies include the use of novel coupling reagents that allow for rapid and efficient ester synthesis under mild conditions. For instance, the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent has been shown to produce esters in high yields within a very short reaction time. nih.gov

Table 1: Comparison of Esterification Methods for this compound

| Method | Reagents | Catalyst/Coupling Agent | Conditions | Advantages |

| Fischer-Speier Esterification | Carboxylic acid | Strong acid (e.g., H₂SO₄) | Heat, water removal | Simple, inexpensive reagents |

| Steglich Esterification | Carboxylic acid | DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates |

| Base-Catalyzed Transesterification | Ester | Base (e.g., alkoxide) | Mild conditions | Good functional group tolerance |

| NDTP-Mediated Esterification | Carboxylic acid | NDTP, base (e.g., DIEA, DABCO) | Room temperature, rapid | Very fast reaction times, high efficiency |

Etherification Reactions

The synthesis of ethers from this compound is most commonly achieved through the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.org

The reaction proceeds in two main steps:

Formation of the alkoxide: this compound is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to deprotonate the hydroxyl group and form the corresponding sodium 4-cyclohexylcyclohexoxide. youtube.com

Nucleophilic substitution: The resulting alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.comwikipedia.org

Since this compound is a secondary alcohol, the choice of the alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction. Primary alkyl halides are the preferred electrophiles for this transformation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 mechanism. wikipedia.org Iron(III) triflate has also been shown to be an effective catalyst for the direct etherification of alcohols, including the formation of unsymmetrical ethers from secondary and primary alcohols. nih.gov

Intramolecular Williamson ether synthesis can also occur if a leaving group is present on the same molecule as the alcohol, leading to the formation of cyclic ethers. masterorganicchemistry.com

Oxidation Reactions to Corresponding Ketones and Carboxylic Acids

The hydroxyl group of this compound can be oxidized to form either a ketone or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to 4-Cyclohexylcyclohexanone:

A variety of oxidizing agents can be used to convert this compound to its corresponding ketone, 4-cyclohexylcyclohexanone. A green and high-yielding oxidation process utilizes a tungstate-based catalyst system with hydrogen peroxide as the oxidant. This method offers high conversion and yield with water as the main byproduct.

Table 2: Green Oxidation of this compound to 4-Cyclohexylcyclohexanone

| Catalyst System | Oxidant | Solvent | Temperature | Reaction Time | Yield |

| Na₂WO₄·2H₂O + Phosphotungstic acid | 30% H₂O₂ | N-Methyl-2-pyrrolidone (NMP) | 80–90 °C | 5–8 hours | ~91% |

Other common oxidizing agents for the conversion of secondary alcohols to ketones include chromic acid (Jones oxidation) and potassium permanganate. youtube.com

Oxidation to 4-Cyclohexylcyclohexanecarboxylic Acid:

The oxidation of the primary alcohol analogue, 1,4-cyclohexanedimethanol, to the corresponding dicarboxylic acid can be achieved through enzymatic or chemical methods. nih.gov While direct oxidation of the secondary alcohol in this compound to a carboxylic acid would require cleavage of the cyclohexane ring, a multi-step synthesis can lead to related carboxylic acids. For instance, dehydration of the alcohol to form an alkene, followed by oxidative cleavage of the double bond using reagents like ozone (O₃) followed by hydrogen peroxide (H₂O₂), would yield a dicarboxylic acid. youtube.com The synthesis of 4-(4-chlorophenyl)cyclohexane carboxylic acid derivatives has been reported, starting from the corresponding carboxylic acid which can be synthesized via various routes. nih.gov

Reduction Reactions and their Applications

Reduction reactions involving derivatives of this compound are primarily focused on the conversion of the corresponding ketone, 4-cyclohexylcyclohexanone, back to the alcohol. This reaction is a key step in many synthetic pathways and is often used to control the stereochemistry of the resulting alcohol.

The reduction of 4-cyclohexylcyclohexanone to this compound can be readily achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.

Catalytic hydrogenation is another important method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on alumina (Pd/Al₂O₃). The conditions for catalytic hydrogenation, including temperature, pressure, and choice of catalyst, can be tuned to influence the stereoselectivity of the reduction, yielding different ratios of the cis and trans isomers of this compound.

The application of these reduction reactions is significant in the synthesis of specific isomers of this compound, which are valuable as intermediates in the production of liquid crystals and other advanced materials. google.com

Stereoselective Synthesis and Enantiomeric Enrichment

The stereochemistry of this compound, with its two cyclohexane rings, gives rise to both diastereomers (cis and trans) and, in principle, enantiomers. The control of this stereochemistry is crucial for its application in areas such as liquid crystal technology.

Diastereoselective Control in Synthesis

The synthesis of this compound often results in a mixture of cis and trans isomers. google.com The ratio of these diastereomers can be influenced by the synthetic route and the reaction conditions.

For example, the catalytic hydrogenation of 4-cyclohexylcyclohexanone can lead to different diastereomeric ratios depending on the catalyst and conditions used. The choice of catalyst can influence the direction of hydrogen addition to the carbonyl group, thereby controlling the formation of the axial or equatorial hydroxyl group in the resulting alcohol. This allows for the preferential synthesis of either the cis or trans isomer.

Diastereoselective synthesis strategies often rely on the steric and electronic properties of the substrate and reagents to favor the formation of one diastereomer over another. beilstein-journals.orgorganic-chemistry.org For instance, in the reduction of a ketone, the approach of the hydride reagent can be directed by existing stereocenters or bulky substituents on the molecule, leading to a diastereomerically enriched product. uwindsor.ca

Chiral Catalysis for Enantioselective Production

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. egyankosh.ac.in This is typically achieved using a chiral catalyst, which creates a chiral environment for the reaction and favors the formation of one enantiomer over the other. pharmaguideline.com

While specific examples of the enantioselective synthesis of this compound are not extensively reported in the provided search results, general principles of asymmetric catalysis can be applied. For the synthesis of chiral alcohols, several powerful methods exist:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral ketone, such as a derivative of 4-cyclohexylcyclohexanone, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce an enantiomerically enriched alcohol. pharmaguideline.com

Asymmetric Hydrosilylation: This method involves the addition of a hydrosilane to a ketone in the presence of a chiral catalyst, followed by hydrolysis to yield the chiral alcohol.

Enzymatic Reactions: Enzymes, such as lipases and dehydrogenases, are highly stereoselective catalysts and can be used for the kinetic resolution of racemic this compound or the asymmetric reduction of 4-cyclohexylcyclohexanone.

The development of such enantioselective methods is a key area of research, as the individual enantiomers of a chiral compound can have distinct properties and applications. sioc-journal.cnfrontiersin.org

Conformational Analysis and Stereochemical Investigations

Theoretical Frameworks of Cyclohexane (B81311) Ring Conformations

To appreciate the conformational intricacies of 4-cyclohexylcyclohexanol (B1359936), a foundational understanding of the parent cyclohexane ring is essential. The non-planar nature of the cyclohexane ring allows it to adopt various conformations to minimize inherent strain, primarily angle and torsional strain.

Chair-Chair Interconversion Dynamics

The most stable conformation of cyclohexane is the "chair" form, which is virtually free of strain. researchgate.net In this arrangement, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain, and the C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. researchgate.net

At room temperature, cyclohexane undergoes a rapid process of ring inversion, known as a "chair flip" or "chair-chair interconversion". fiveable.me This dynamic equilibrium involves the conversion of one chair conformation into another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. fiveable.me The energy barrier for this interconversion is approximately 10-11 kcal/mol, allowing for rapid interchange at ambient temperatures. wikipedia.org

High-Energy Conformations (Boat, Twist-Boat, Half-Chair)

The transition between the two chair forms involves passing through several higher-energy conformations. The "half-chair" conformation is the highest energy point on the interconversion pathway. wikipedia.org The "boat" conformation is another high-energy form that suffers from significant steric strain between the "flagpole" hydrogens, which are positioned in close proximity at the "prow" and "stern" of the boat. researchgate.net It also experiences torsional strain from eclipsing C-H bonds. researchgate.net

To alleviate some of this strain, the boat conformation can twist to form the "twist-boat" (or skew-boat) conformation, which is lower in energy than the pure boat form but still significantly less stable than the chair conformation. wikipedia.org These high-energy conformations represent transient states in the dynamic equilibrium of the cyclohexane ring.

Conformational Equilibria of this compound Stereoisomers

The presence of two substituents on the cyclohexane ring, a hydroxyl group and a cyclohexyl group, in this compound introduces stereoisomerism (cis and trans isomers) and significantly influences the conformational equilibrium. The preferred conformation for each stereoisomer is determined by the energetic favorability of placing the substituents in either axial or equatorial positions.

Analysis of Axial-Equatorial Preferences of the Cyclohexyl Substituent

The preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. youtube.com A larger A-value indicates a stronger preference for the equatorial position due to the avoidance of destabilizing steric interactions.

For the cyclohexyl group, the A-value is approximately 2.2 kcal/mol. pearson.com This significant value indicates a strong preference for the cyclohexyl group to reside in the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. The hydroxyl group has a smaller A-value, typically in the range of 0.6-1.0 kcal/mol, depending on the solvent's hydrogen-bonding capability.

| Substituent | A-value (kcal/mol) |

| Cyclohexyl (c-C6H11) | 2.2 |

| Hydroxyl (OH) | 0.6 - 1.0 |

| Methyl (CH3) | 1.8 |

| tert-Butyl (t-C4H9) | > 4.5 |

In the case of trans-4-cyclohexylcyclohexanol, the diequatorial conformation, where both the cyclohexyl and hydroxyl groups occupy equatorial positions, is the most stable. In the cis-isomer, one substituent must be axial while the other is equatorial. Given the larger A-value of the cyclohexyl group, the conformation where the cyclohexyl group is equatorial and the hydroxyl group is axial will be more stable than the reverse.

Intramolecular Steric Interactions and Strain Energy Profiles

The primary source of instability for axial substituents is 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring. wikipedia.org When a bulky group like cyclohexyl is in an axial position, these interactions are particularly severe, leading to a significant increase in the molecule's strain energy.

For cis-4-cyclohexylcyclohexanol, the conformer with an axial cyclohexyl group would experience substantial steric strain from these 1,3-diaxial interactions. The strain energy can be estimated by considering the sum of the individual 1,3-diaxial interaction energies. The conformation with the equatorial cyclohexyl group and axial hydroxyl group is therefore significantly lower in energy.

Spectroscopic Elucidation of Conformational Preferences

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for determining the conformational preferences of substituted cyclohexanes like this compound.

NMR spectroscopy, specifically ¹H NMR, provides valuable information through the analysis of coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) is much smaller (2-5 Hz). By measuring the coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), one can deduce its axial or equatorial orientation and, by extension, the conformation of the ring. For example, a large coupling constant for the carbinol proton in trans-4-cyclohexylcyclohexanol would confirm its axial position in the more stable diequatorial conformer.

Infrared spectroscopy can also be used to distinguish between axial and equatorial conformers. The stretching frequency of the C-O bond and the O-H bond can be sensitive to the substituent's orientation. For instance, the C-O stretching vibration for an equatorial hydroxyl group typically appears at a higher wavenumber than that for an axial hydroxyl group. Studies on cyclohexanol (B46403) itself have shown that the axial and equatorial conformers can be distinguished by their characteristic IR absorption bands. researchgate.net Similar principles can be applied to the more complex this compound system to corroborate the conformational assignments made by NMR.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for the conformational analysis of this compound in solution. It allows for the detailed characterization of the cis and trans isomers and the quantification of their conformational equilibria.

¹H NMR Spectroscopy: The chemical shift and coupling constants of the proton on C1 (the carbon bearing the hydroxyl group), often denoted as H-1, are particularly diagnostic.

Chemical Shift: In the most stable trans isomer (diequatorial), the H-1 proton is in an axial position. Axial protons are typically shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship and therefore resonate at a higher field (lower ppm value) compared to equatorial protons. For the cis isomer, the H-1 proton exists in both equatorial and axial orientations due to the conformational equilibrium, resulting in an averaged signal or distinct signals at low temperatures. The equatorial H-1 proton of the cis conformer would be expected to appear at a lower field (higher ppm value).

Coupling Constants (³J): The magnitude of the coupling constant between H-1 and the adjacent protons on C2 and C6 is governed by the Karplus relationship, which correlates ³J to the dihedral angle. An axial H-1 shows large couplings (³J_ax,ax ≈ 8-13 Hz) to the adjacent axial protons and small couplings (³J_ax,eq ≈ 2-5 Hz) to the equatorial protons. This results in a wide, complex multiplet, often described as a "triplet of triplets." An equatorial H-1 exhibits only small couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz) to all adjacent protons, leading to a narrow, less resolved multiplet. Analysis of the H-1 signal width and multiplicity allows for the unambiguous assignment of the substituent's orientation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the steric environment, providing further conformational insights.

γ-Gauche Effect: An axial substituent introduces steric compression on the γ-carbons (C3 and C5 relative to C1), causing a shielding effect. This results in an upfield shift (lower ppm value) for these carbons compared to their chemical shifts in a conformer with an equatorial substituent. Therefore, the C1, C3, and C5 signals for the cis isomer (with its equilibrium involving axial groups) would be expected at a higher field compared to the diequatorial trans isomer.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, for instance, confirming 1,3-diaxial relationships between protons, which is direct evidence of a specific chair conformation.

The existence of detailed NMR data for this compound is noted in chemical databases. nih.gov A key study on the isomers of 4-phenyl- and 4-cyclohexyl-cyclohexanol likely contains comprehensive experimental data and assignments. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers

| Isomer/Conformer | Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Diagnostic Feature |

|---|---|---|---|---|---|

| trans (eq, eq) | Hydroxyl-bearing | H-1 (axial) | ~3.5 (broad multiplet) | ~70-72 | Broad H-1 signal due to large ax-ax couplings. |

| trans (eq, eq) | Hydroxyl-bearing | C-1 | - | ~70-72 | Deshielded relative to cis C-1. |

| cis (ax-OH, eq-Cyclohexyl) | Hydroxyl-bearing | H-1 (equatorial) | ~4.0 (narrow multiplet) | ~65-67 | Narrow H-1 signal due to small eq-ax/eq-eq couplings. |

| cis (ax-OH, eq-Cyclohexyl) | Hydroxyl-bearing | C-1 | - | ~65-67 | Shielded due to γ-gauche effect from axial -OH. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a valuable method for conformational fingerprinting. These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. ias.ac.in

Infrared (IR) Spectroscopy: The IR spectrum provides characteristic absorption bands for functional groups. For this compound, key bands include:

O-H Stretching: A strong, broad band typically appears in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding.

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexane rings.

C-O Stretching: The position of the C-O stretching vibration, typically found between 1000 and 1200 cm⁻¹, is highly diagnostic of the conformation. Studies on substituted cyclohexanols have shown that the C-O stretch for an equatorial hydroxyl group appears at a higher wavenumber (e.g., ~1060 cm⁻¹) than that of an axial hydroxyl group (e.g., ~1000 cm⁻¹). This difference allows for the differentiation of the stable trans isomer (equatorial OH) from the cis conformers.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and various bending vibrations. This region is unique for each isomer, providing a distinct fingerprint that can be used for identification. The existence of an evaluated IR spectrum for this compound is documented in the NIST WebBook and the Coblentz Society's collection. nist.gov

Table 2: Characteristic Vibrational Frequencies for Conformational Analysis of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Conformational Significance |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | IR (Strong, Broad) | Presence of hydroxyl group; broadening indicates hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) | Characteristic of the saturated cyclohexyl rings. |

| C-O Stretch (Equatorial OH) | ~1060 | IR (Strong) | Indicates the diequatorial trans isomer or the eq-OH/ax-cyclohexyl cis conformer. |

| C-O Stretch (Axial OH) | ~1000 | IR (Strong) | Indicates the ax-OH/eq-cyclohexyl cis conformer. |

| Fingerprint Region | 400 - 1500 | IR, Raman | Unique pattern of signals for each distinct isomer (cis vs. trans). |

X-ray Crystallographic Studies for Solid-State Conformation Determination

X-ray crystallography provides the most definitive and unambiguous method for determining the molecular structure and conformation of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.

For this compound, an X-ray crystallographic study would unequivocally confirm:

The inherent chair conformation of both cyclohexane rings.

The relative stereochemistry of the hydroxyl and cyclohexyl groups, distinguishing between the cis and trans isomers.

The specific conformation adopted in the crystal lattice. It is expected that the trans isomer would crystallize in the lower-energy diequatorial conformation. For the cis isomer, crystallography would reveal which of the two possible chair conformers (ax-OH/eq-cyclohexyl or eq-OH/ax-cyclohexyl) is preferred in the solid state, or if a disordered state exists.

Intermolecular interactions , such as the hydrogen-bonding network formed by the hydroxyl groups, which dictate the crystal packing arrangement.

While a specific crystal structure for this compound was not identified in the surveyed literature, this technique remains the gold standard for solid-state conformational assignment.

Table 3: Potential X-ray Crystallography Findings for this compound

| Parameter | Expected Finding for trans Isomer | Expected Finding for cis Isomer |

|---|---|---|

| Ring Conformation | Dual Chair | Dual Chair |

| Substituent Position on C-1 | Equatorial (-OH) | Either Axial or Equatorial (-OH) |

| Substituent Position on C-4 | Equatorial (-Cyclohexyl) | Either Equatorial or Axial (-Cyclohexyl) |

| Overall Conformation | Diequatorial | Confirmation of the single, lowest-energy conformer in the crystal lattice. |

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of 4-Cyclohexylcyclohexanol (B1359936) Transformations

The principal transformations of this compound involve breaking the carbon-oxygen bond, often preceded by the protonation of the hydroxyl group to form a better leaving group (water).

Elimination Reactions (e.g., Dehydration to Cyclohexylcyclohexenes via E1/E2 Mechanisms)

The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields cyclohexylcyclohexene isomers. This transformation can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, with the operative pathway depending on reaction conditions. wpmucdn.com

The E1 (Elimination, Unimolecular) mechanism is a two-step process favored under acidic conditions. wpmucdn.com

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (like H₃PO₄ or H₂SO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.com

Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a secondary carbocation intermediate at the carbinol carbon. study.comlibretexts.org This is the slow, rate-determining step.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond. libretexts.org

Due to the formation of a carbocation intermediate, Zaitsev's rule generally applies, which predicts that the more substituted (and thus more stable) alkene will be the major product. wpmucdn.com

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. In this pathway, a strong base abstracts a proton from a carbon adjacent to the carbinol carbon, while simultaneously, the carbon-oxygen bond breaks and the leaving group departs. This mechanism requires a specific anti-periplanar geometry between the abstracted proton and the leaving group. While less common for secondary alcohols under acidic conditions, it can be promoted by specific conditions, such as in high-temperature water where water itself can act as both a reactant and a catalyst, favoring an E2-like pathway to avoid a high-energy carbocation intermediate. psu.eduresearchgate.net Studies on analogous compounds like cis- and trans-4-tert-butylcyclohexanol have shown that the E1 and E2 mechanisms can be competitive, with the stereochemistry of the starting alcohol influencing the product distribution. acs.org

Nucleophilic Substitution Reactions (SN1/SN2 at the Carbinol Carbon)

Nucleophilic substitution reactions at the carbinol carbon of this compound involve the replacement of the hydroxyl group by a nucleophile. As a secondary alcohol, it can react via either SN1 or SN2 pathways, depending on the nucleophile, solvent, and leaving group activation. libretexts.org

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a carbocation intermediate, identical to the one formed in the E1 pathway. masterorganicchemistry.com

Leaving Group Departure: After protonation, the water molecule leaves, forming a secondary carbocation. This is the rate-determining step, and its rate depends only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A weak nucleophile (often the solvent, in a process called solvolysis) attacks the planar carbocation. libretexts.org This attack can occur from either face, leading to a mixture of stereoisomers (racemization if the carbon were chiral). masterorganicchemistry.com

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step. masterorganicchemistry.com A strong nucleophile performs a "backside attack" on the carbinol carbon, displacing the leaving group (after protonation) in one step. youtube.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is sensitive to steric hindrance; the bulky cyclohexyl group on this compound would slow, but not necessarily prevent, an SN2 reaction compared to a less hindered secondary alcohol. youtube.com

Rearrangement Reactions

Reactions that proceed through a carbocation intermediate, such as E1 and SN1, are susceptible to molecular rearrangements. masterorganicchemistry.com In the case of this compound, the initially formed secondary carbocation can potentially rearrange to a more stable carbocation if possible. However, in this specific structure, the adjacent carbons are also secondary. A 1,2-hydride shift from an adjacent carbon on the same ring would result in another secondary carbocation, offering no significant stability advantage. youtube.com Therefore, significant carbocation rearrangements are less likely for this compound compared to systems where a shift could produce a tertiary or resonance-stabilized carbocation. masterorganicchemistry.com Nonetheless, under forcing conditions, such as in high-temperature water, the cyclohexyl cation formed from analogous cyclohexanol (B46403) has been shown to rearrange to form methyl cyclopentyl cations, leading to methyl cyclopentene products. psu.eduresearchgate.net

Oxidative Cleavage Reactions (e.g., Ozonolysis of Unsaturated Derivatives)

The unsaturated derivatives of this compound, namely the cyclohexylcyclohexenes produced during dehydration, can undergo oxidative cleavage. Ozonolysis is a prominent example of such a reaction, where a carbon-carbon double bond is cleaved by ozone (O₃). youtube.comlibretexts.org

The mechanism involves the following steps:

Formation of a Molozonide: Ozone adds across the double bond of cyclohexylcyclohexene in a concerted cycloaddition to form an unstable primary ozonide, or molozonide. youtube.com

Rearrangement to an Ozonide: The molozonide quickly rearranges to a more stable ozonide intermediate.

Workup: The ozonide is then cleaved during a workup step. A reductive workup (e.g., using zinc or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. youtube.comyoutube.com For a cyclohexylcyclohexene, this would break the ring at the site of the original double bond, forming a linear dialdehyde or keto-aldehyde.

Hydroboration-Oxidation Mechanisms and Regioselectivity

Hydroboration-oxidation is a two-step reaction that can be performed on the cyclohexylcyclohexene derivatives to convert them back into an alcohol. This pathway is notable for its specific regioselectivity and stereoselectivity. chemrxiv.orgchemrxiv.org

Hydroboration: In the first step, borane (BH₃) adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This is an anti-Markovnikov addition. periodicchemistry.com The addition occurs in a syn fashion, meaning the boron and hydrogen add to the same face of the double bond. ucla.edu

Oxidation: The resulting organoborane is then oxidized in a second step, typically using hydrogen peroxide (H₂O₂) and a base (like NaOH). The boron atom is replaced by a hydroxyl group, with retention of stereochemistry. ucla.edu

The net result is the syn, anti-Markovnikov addition of water across the double bond. periodicchemistry.com This reaction on 4-cyclohexylcyclohexene would produce an isomer of this compound, with the hydroxyl group positioned at a different carbon than the starting material if the double bond was not between C1 and C2.

Kinetic and Thermodynamic Aspects of Key Reactions

The rates and outcomes of the reactions of this compound are governed by kinetic and thermodynamic principles.

For nucleophilic substitution , the rate laws differ significantly. The SN1 rate is unimolecular (Rate = k[Substrate]), while the SN2 rate is bimolecular (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.comyoutube.com Therefore, the reaction kinetics can be used to distinguish the operative mechanism. A high concentration of a strong nucleophile will favor the SN2 pathway, while a weak nucleophile and a polar protic solvent that can stabilize the carbocation intermediate will favor the SN1 pathway. libretexts.org

Thermodynamically, reactions proceeding through a carbocation are driven by the stability of that intermediate. While the secondary carbocation of this compound is less stable than a tertiary one, it is still a viable intermediate under appropriate conditions. The thermodynamic product of elimination reactions is typically the most stable alkene (Zaitsev's product), which is favored at higher temperatures that allow for equilibrium to be established.

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The outcome of a chemical reaction involving this compound is highly dependent on the intrinsic properties of the molecule, particularly its substituent, and external factors like temperature and catalysts.

Influence of the 4-Cyclohexyl Substituent:

The cyclohexyl group at the 4-position exerts significant steric and electronic effects.

Steric Effects: The cyclohexyl group is sterically demanding. Its primary effect is to lock the conformation of the alcohol's cyclohexane (B81311) ring, strongly favoring a state where the bulky cyclohexyl group occupies an equatorial position. libretexts.org This minimizes destabilizing 1,3-diaxial interactions. libretexts.org This conformational preference dictates the spatial orientation of the hydroxyl group. In the more stable chair conformation, a 4-equatorial-cyclohexyl group results in the 1-hydroxyl group also being predominantly in either an equatorial (for the trans isomer) or axial (for the cis isomer) position. This fixed geometry can profoundly impact reaction rates. For instance, an E2 elimination reaction, which requires an anti-periplanar arrangement of the leaving group and a beta-hydrogen, would be very slow if the hydroxyl group (after protonation) is locked in an equatorial position, as it would not be anti-periplanar to any axial hydrogens on adjacent carbons. masterorganicchemistry.com

Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through an inductive effect. libretexts.org This effect can stabilize electron-deficient transition states, such as the carbocation intermediate in an E1 dehydration, thereby increasing the reaction rate compared to a parent cyclohexanol ring with an electron-withdrawing substituent.

Influence of Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. chemguide.co.ukchemicals.co.uk However, higher temperatures can also decrease selectivity, sometimes leading to the formation of undesired byproducts, such as over-oxidation or rearrangement products. researchgate.net For example, in the dehydration of this compound, higher temperatures might favor elimination (alkene formation) over substitution (ether formation).

Catalysts: Catalysts increase reaction rates by providing an alternative reaction pathway with a lower activation energy. researchgate.net In the dehydration of this compound, a strong acid catalyst (like H₂SO₄ or H₃PO₄) is used to protonate the hydroxyl group, turning it into a good leaving group (water). umass.edu In oxidation reactions, metal-based catalysts (e.g., those containing Cr, Mn, or Ru) are often employed to facilitate the transfer of oxygen and increase both the rate and selectivity towards the desired product, 4-cyclohexylcyclohexanone (B1606340). rsc.org

Selectivity: By carefully choosing reaction conditions, one can favor the formation of a specific product. In the oxidation of this compound, using a mild oxidant under controlled temperature might yield the ketone, 4-cyclohexylcyclohexanone, with high selectivity. rsc.org Conversely, employing a strong oxidant under harsh conditions could lead to cleavage of the cyclohexane ring, forming dicarboxylic acids. The choice of solvent can also influence selectivity by differentially solvating reactants and transition states.

Table 3: Summary of Influences on Reactivity and Selectivity

| Factor | Effect on Reactivity | Effect on Selectivity | Example |

| 4-Cyclohexyl Group (Steric) | Can decrease rate by hindering access to the reactive site. Locks ring conformation. | Can direct attack to the less hindered face. Can prevent certain pathways (e.g., E2). | The equatorial preference can inhibit reactions requiring an axial leaving group. |

| 4-Cyclohexyl Group (Electronic) | Increases rate of reactions with electron-deficient transition states (e.g., E1). | Minor effect, but can influence regioselectivity in some cases. | Stabilization of the carbocation in E1 dehydration. |

| Temperature | Rate increases with temperature. chemicals.co.uk | High temperatures can decrease selectivity, favoring thermodynamic products or decomposition. | Mild heating favors ketone formation in oxidation; strong heating may cause C-C bond cleavage. |

| Catalyst | Increases rate by lowering activation energy. | Can be designed to favor a specific product (e.g., shape-selective zeolites). | Acid catalysis is required for efficient alcohol dehydration. |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum physics, offer a detailed description of the electronic structure of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.govresearchgate.netnih.gov This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.orgarxiv.org

For 4-Cyclohexylcyclohexanol (B1359936), DFT calculations can be employed to determine key properties related to its electronic structure and energetics. These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. A common functional used for such organic molecules is B3LYP. uobasrah.edu.iqmdpi.com The computed properties would include total energy, orbital energies, and the distribution of electron density, which helps in understanding the molecule's stability and charge distribution.

Ab initio methods are quantum chemistry calculations that are based entirely on theoretical principles without the inclusion of experimental data. ijert.org These methods are crucial for accurately mapping the potential energy surface of a molecule, which in turn allows for the detailed study of its conformational landscape and potential reaction pathways.

The conformational flexibility of this compound is significant, owing to the two interconnected cyclohexane (B81311) rings and the hydroxyl substituent. The cyclohexane rings can exist in various conformations, with the "chair" form being the most stable. nih.govijert.org Ab initio calculations can be used to determine the relative energies of different stereoisomers (cis/trans) and conformers (chair, boat, twist-boat) of this compound. By calculating the energy barriers between these conformations, a comprehensive conformational landscape can be constructed, revealing the most populated states and the pathways for interconversion.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for understanding and predicting chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The LUMO is likely to be distributed across the anti-bonding orbitals of the cyclohexane framework. The analysis of these orbitals allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Mechanics (MM) and Force Field Development for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.govfiveable.me Instead of solving complex quantum mechanical equations, MM treats molecules as a collection of atoms held together by springs, representing chemical bonds. The energy of the system is calculated using a force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov

Due to its computational efficiency, MM is particularly well-suited for the conformational analysis of large and flexible molecules like this compound. General-purpose force fields, such as the General AMBER Force Field (GAFF) and the Merck Molecular Force Field (MMFF94), are parameterized for a wide variety of organic molecules and could be applied to study this compound. avogadro.cc These force fields include parameters for bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. fiveable.me A conformational search using MM can efficiently explore the potential energy surface to identify low-energy conformers and estimate their relative populations. While no force field has been specifically developed for this compound, existing ones provide a reliable means to investigate its conformational preferences.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on its motions and conformational changes. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of molecular behavior.

The conformational landscape of this compound is not static. The molecule undergoes continuous and rapid conformational changes at finite temperatures. MD simulations are the ideal tool to study these dynamic interconversions.

Solvation Effects and Solvent Interactions

Solvation plays a critical role in the behavior of a molecule, influencing its reactivity, conformation, and physical properties. For this compound, computational studies of solvation focus on elucidating the nature and strength of its interactions with various solvents. The molecule itself is amphiphilic, possessing a polar hydroxyl (-OH) group capable of hydrogen bonding and two nonpolar cyclohexyl rings that favor hydrophobic interactions.

Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in a solvent box, providing a dynamic picture of solute-solvent interactions. In a polar protic solvent like water, simulations would reveal strong hydrogen bonds forming between the hydroxyl group of this compound and the surrounding water molecules. The oxygen atom of the alcohol can act as a hydrogen bond acceptor, while its hydrogen atom can act as a donor. Calorimetric studies on similar molecules, like cyclohexylamines, have been used to experimentally determine the enthalpy of solution and hydration, which can then be broken down computationally to estimate the energy of solute-solvent interactions versus the energy required to create a cavity in the solvent uc.pt.

Conversely, in nonpolar solvents such as hexane (B92381) or cyclohexane, the dominant interactions would involve the nonpolar cyclohexyl moieties. These interactions are primarily driven by weaker van der Waals forces. Computational models can quantify these subtle interactions and predict the molecule's solubility and conformational preferences in different chemical environments.

The solvation free energy (ΔGsolv) is a key thermodynamic parameter that can be calculated to predict a solute's partitioning behavior between different phases (e.g., water and octanol) nih.gov. These calculations can be performed using either explicit solvent models, where individual solvent molecules are simulated, or implicit solvent models, where the solvent is treated as a continuous medium with specific dielectric properties nih.govnih.gov. For a molecule like this compound, a combination of explicit and implicit models, often referred to as an explicit-implicit solvation model, can provide a balance of accuracy and computational efficiency.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For large, complex systems, such as an enzyme with a bound ligand, purely quantum mechanical (QM) calculations are computationally prohibitive. Hybrid QM/MM methods offer a powerful solution by partitioning the system into two regions mdpi.com. The chemically active part, for instance, this compound and the key amino acid residues in an enzyme's active site, is treated with accurate but computationally expensive QM methods. The remainder of the system, including the rest of the protein and the surrounding solvent, is treated with more efficient molecular mechanics (MM) force fields nih.govnih.gov.

If this compound were to be studied as an inhibitor or substrate of an enzyme, a QM/MM approach would be ideal for investigating its binding mechanism or a potential chemical transformation.

A hypothetical QM/MM study would involve:

System Setup: An initial structure of the this compound-enzyme complex would be obtained, often from experimental methods like X-ray crystallography or through molecular docking simulations.

Partitioning: The QM region would be defined. This would typically include the this compound molecule and any amino acid side chains directly involved in catalysis or binding, such as those forming hydrogen bonds with the alcohol's hydroxyl group.

Calculation: The energy of the total system is calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between them. This allows for the mapping of a reaction pathway, identification of transition states, and calculation of activation energies for a reaction involving the compound kit.edu.

The combination of QM/MM with molecular dynamics (MD) simulations (QM/MM/MD) further allows for the inclusion of temperature and dynamic effects, providing a more realistic model of the biological system nih.gov. This approach is a cornerstone of computational enzymology and would be the method of choice for studying the molecule's behavior in a biological context.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR) nih.gov. These models are fundamental in drug discovery and materials science for predicting the characteristics of new or untested molecules. Developing a QSAR/QSPR model for this compound or a series of its derivatives involves two main stages: descriptor generation and statistical model development.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties nih.govucsb.edu. For a QSAR/QSPR study involving this compound, thousands of descriptors could be calculated. These fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Based on the 3D coordinates of the atoms (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Representing properties like hydrophobicity (LogP), polarizability, and dipole moment.

Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial atomic charges) ucsb.edu.

The initial pool of descriptors is typically very large and contains redundant or irrelevant information. Therefore, a crucial step is feature selection, where statistical methods are used to identify the subset of descriptors that has the most significant correlation with the property or activity being modeled researchgate.net.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 182.31 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| XLogP3 | 3.8 | A computed value for the octanol-water partition coefficient, indicating hydrophobicity. uni.lu |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (hydroxyl group). |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (oxygen) capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation (the bond connecting the two rings). |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | The surface area of polar atoms, related to transport properties. |

Once a relevant set of descriptors is selected, a mathematical model is built to establish a quantitative relationship. This typically involves splitting a dataset of compounds into a training set (to build the model) and a test set (to evaluate its predictive power) nih.govresearchgate.net.

Common statistical methods used include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the target property researchgate.net.

Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated descriptors.

Machine Learning Methods: More complex, non-linear models like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) are increasingly used for their ability to capture intricate relationships unlp.edu.ar.

After a model is developed, it must be rigorously validated to ensure it is robust and has predictive capability. Validation is performed using several statistical metrics:

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive power of the model using internal validation (e.g., leave-one-out). | > 0.5 |

| R²_ext (External R²) | Measures the predictive power of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the absolute error between predicted and actual values. | As low as possible |

For a series of compounds related to this compound, a validated QSPR model could accurately predict properties like boiling point or water solubility, while a QSAR model could predict a specific biological activity, such as enzyme inhibition, guiding the synthesis of more potent analogues nih.gov.

Biological Activity and Mechanistic Insights of 4 Cyclohexylcyclohexanol and Its Derivatives

Investigation of Biological Interactions

The biological activity of 4-Cyclohexylcyclohexanol (B1359936) and its derivatives has been a subject of scientific inquiry, particularly concerning their interactions with biological macromolecules that can mediate endocrine effects.

Research has demonstrated that this compound can interact with the estrogen receptor (ER). oup.comoup.com Competitive binding assays are utilized to determine the ability of a chemical to displace a radiolabeled natural ligand, such as estradiol (B170435) (E2), from the receptor. This provides a measure of the compound's binding affinity.